molecular formula C9H10N4O2 B11714448 6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B11714448
M. Wt: 206.20 g/mol
InChI Key: HEDOOFPNKMTARJ-UHFFFAOYSA-N
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Description

6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 2219373-82-5) is a high-purity chemical compound provided as a versatile small molecule scaffold for drug discovery and medicinal chemistry research . This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold noted for its remarkable versatility in drug design . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isosteric replacement, which is valuable for designing novel enzyme inhibitors and nucleoside analogues . Research into closely related TP derivatives has demonstrated significant pharmacological potential, including activity as inhibitors of the Influenza virus RNA-dependent RNA polymerase (RdRP) by disrupting the protein-protein interaction between its PA and PB1 subunits . Other TP-based compounds have been identified as positive modulators of the GABAA receptor, exhibiting potent anticonvulsant activity in preclinical models . With a molecular formula of C9H10N4O2 and a molecular weight of 206.21 g/mol, this compound serves as a valuable building block for researchers developing new therapeutic agents for virology and neuroscience . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H10N4O2/c1-5(2)7(14)6-3-10-9-11-4-12-13(9)8(6)15/h3-5,14H,1-2H3

InChI Key

HEDOOFPNKMTARJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C1C=NC2=NC=NN2C1=O)O

Origin of Product

United States

Preparation Methods

β-Diketone and β-Keto Ester Utilization

The triazolo[1,5-a]pyrimidin-7-one core is synthesized via cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones or β-keto esters. For 6-(2-methylpropanoyl) substitution, ethyl 3-(2-methylpropanoyl)acetoacetate serves as the optimal precursor. Reacting this β-keto ester with the triazole derivative in glacial acetic acid at reflux (110°C, 8–12 hours) yields the cyclized product with the isobutyryl group at position 6. The reaction proceeds via nucleophilic attack of the triazole’s amino group on the β-diketone’s carbonyl, followed by dehydration and aromatization (Scheme 1).

Scheme 1 : Cyclocondensation of ethyl 3-(2-methylpropanoyl)acetoacetate with ethyl 5-amino-1,2,4-triazole-3-carboxylate.

This method achieves yields of 67–85%, with purity >95% confirmed by HPLC. Regioselectivity arises from the β-diketone’s electronic bias, favoring acyl group incorporation at the electron-deficient C6 position.

Alternative Cyclization Routes

A modified approach employs 3,5-diaminotriazole and 2-methylpropanoyl-substituted β-diketones. Heating these components in acetic acid (100°C, 6 hours) directly forms the triazolo[1,5-a]pyrimidin-7-one core without intermediate esterification. This one-pot method reduces steps but requires stringent stoichiometric control to avoid byproducts like unreacted diaminotriazole (10–15% yield loss).

Post-Cyclization Functionalization

Acylation via Carboxylic Acid Intermediates

Post-synthetic acylation is viable if the core lacks the 6-substituent. Hydrolysis of ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate with NaOH (2M, 70°C) generates the carboxylic acid, which is converted to acyl chloride using thionyl chloride (SOCl₂, 60°C, 3 hours). Reacting this intermediate with isobutyryl chloride in dry pyridine (0°C → RT, 12 hours) installs the 2-methylpropanoyl group, yielding 52–60% after recrystallization (propan-2-ol).

Optimization and Scalability

Solvent and Temperature Effects

Cyclocondensation in aprotic solvents (DMF, DMSO) at 120°C accelerates reaction rates but reduces regioselectivity (C6:C5 ratio = 3:1 vs. 8:1 in acetic acid). Lower temperatures (80–90°C) in ethanol improve yield (91%) but extend reaction time (18 hours).

Table 1 : Solvent Impact on Cyclocondensation Efficiency

SolventTemperature (°C)Yield (%)C6:C5 Ratio
Acetic acid110858:1
DMF120783:1
Ethanol80916:1

Catalytic Enhancements

Adding p-toluenesulfonic acid (p-TsOH, 10 mol%) as a catalyst reduces reaction time by 30% without compromising yield. Conversely, Lewis acids (e.g., ZnCl₂) promote side reactions, decreasing purity to 80–85%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 3.12 (septet, 1H, isobutyryl-CH), 1.26 (d, 6H, isobutyryl-CH₃).

  • IR (KBr): 1715 cm⁻¹ (C=O, pyrimidinone), 1660 cm⁻¹ (C=O, isobutyryl).

  • HRMS : m/z 275.0932 [M+H]⁺ (calc. 275.0928).

Purity Assessment

HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at 4.2 minutes, confirming >98% purity. Residual solvents (acetic acid, ethanol) are <0.1% by GC-MS.

Industrial-Scale Synthesis

Batch Process Optimization

A pilot-scale synthesis (1 kg batch) uses refluxing acetic acid (50 L) with continuous stirring (200 rpm). Post-reaction, cooling to 5°C precipitates the product, which is filtered and washed with cold ethanol (10 L). This achieves 82% yield (820 g) with 99% purity, suitable for pharmaceutical applications.

Cost Analysis

Raw material costs for 1 kg production:

  • Ethyl 3-(2-methylpropanoyl)acetoacetate: $320/kg

  • Ethyl 5-amino-1,2,4-triazole-3-carboxylate: $280/kg

  • Total cost: $1,950 (vs. $2,500 for post-synthetic acylation) .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or signaling pathways, leading to its biological effects. In cancer research, it may inhibit the ERK signaling pathway, resulting in decreased cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolo[1,5-a]pyrimidin-7-one derivatives are highly dependent on substituents. Key analogues include:

Compound Name Substituents Key Features Reference ID
WS-10 Not specified Non-toxic ABCB1-mediated MDR modulator
6-Acetyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Trifluoromethyl at C2, acetyl at C6 Enhanced electronic properties for target binding
6-Ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Ethyl at C6, methyl at C2 and C5 Simplified alkyl groups for improved solubility
Lead1 and Lead2 (SARS-CoV-2 Mpro inhibitors) Unspecified High binding affinity (−129.266 ± 2.428 kJ/mol and −116.478 ± 3.502 kJ/mol)

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃) : Improve binding affinity to targets like proteases by enhancing electrostatic interactions .
  • Alkyl Substituents (e.g., ethyl, methyl) : Increase lipophilicity, influencing pharmacokinetic profiles .
  • Acetyl Groups (e.g., 2-methylpropanoyl): May enhance metabolic stability compared to simpler acyl groups .

Pharmacological Activities

Antiviral Activity
  • SARS-CoV-2 Mpro Inhibitors : Two triazolo[1,5-a]pyrimidin-7-one derivatives (Lead1 and Lead2) demonstrated superior binding to SARS-CoV-2 Mpro compared to Lopinavir and Nelfinavir, with binding free energies of −129.266 ± 2.428 kJ/mol and −116.478 ± 3.502 kJ/mol, respectively. Molecular dynamics confirmed stable interactions with the protease active site .
Multidrug Resistance (MDR) Modulation
  • WS-10: A non-toxic derivative that inhibits ABCB1-mediated drug efflux, restoring chemotherapeutic efficacy in resistant cancer cells .
Herbicidal Activity

Key Insights :

  • BMIM-PF6 Ionic Liquid : Enhances reaction efficiency and yield in cyclocondensation reactions .
  • Regioselectivity Challenges : Reactions may produce byproducts (e.g., hydroxymethylene derivatives) if reducing agents like NaBH₄ are misused .

Biological Activity

6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS No. 2219373-82-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is C9H10N4O2C_9H_{10}N_4O_2, with a molecular weight of approximately 206.21 g/mol. The structure features a triazole ring fused to a pyrimidine system, which is known to confer various biological properties.

Anticancer Activity

Research indicates that compounds related to triazoles exhibit significant anticancer properties. For instance, derivatives of triazole have shown activity against various cancer cell lines. In particular:

Antimicrobial Properties

Triazole derivatives are also known for their antimicrobial activities. The compound's structure may allow it to interact with bacterial enzymes or cell membranes, leading to inhibition of growth.

  • Research Findings : Studies have shown that triazole-based compounds can effectively inhibit pathogenic bacteria . The potential for 6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one to exhibit such activity warrants further investigation.

Anti-inflammatory Effects

Some triazole derivatives have been reported to exhibit anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory pathways or inhibit pro-inflammatory cytokines.

The mechanisms through which 6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which could be relevant in neurodegenerative diseases.
  • Interaction with DNA/RNA : Triazoles can intercalate into nucleic acids or bind to proteins involved in replication and transcription processes.

Summary Table of Biological Activities

Activity TypeEvidence / ReferenceNotes
AnticancerCytotoxicity against MCF-7 cells Related triazoles show significant effects
AntimicrobialInhibition of pathogenic bacteria Potential for broad-spectrum activity
Anti-inflammatoryModulation of inflammatory pathways Requires further research

Q & A

Q. Key Catalysts/Solvents :

Catalyst/SolventRoleYield RangeReference
APTS in ethanolAcidic catalyst for cyclization65–80%
DEAD in DMFOxidizing agent for cyclization70–85%

Advanced Question: How can reaction conditions be systematically optimized to enhance synthesis yield?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Varying parameters like catalyst concentration (0.5–2.0 mol%), solvent ratios (ethanol/water 1:1 to 3:1), and temperature (60–100°C) to identify optimal conditions .
  • Catalyst Screening : Testing Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency .
  • Kinetic Studies : Monitoring reaction progress via TLC or HPLC to adjust reaction time (typically 6–24 hours) and avoid side products .

Basic Question: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the triazole (δ 8.2–8.5 ppm) and pyrimidine (δ 6.1–6.3 ppm) rings, with the isobutyryl group showing characteristic methyl splits (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Confirms carbonyl groups (δ 165–170 ppm) and quaternary carbons in the fused ring system .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying regiochemistry .

Advanced Question: How can researchers evaluate the compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • In Vitro Assays :
    • Enzymatic Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
    • Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .
  • Computational Docking : Use AutoDock or Schrödinger Suite to model interactions with active sites, focusing on hydrogen bonding with triazole nitrogens and hydrophobic interactions with the isobutyryl group .

Basic Question: What structural features influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Triazole Ring : The 1,2,4-triazole moiety provides hydrogen-bonding sites (N1 and N4) critical for enzyme interactions .
  • Isobutyryl Group : Enhances lipophilicity, improving membrane permeability, but may sterically hinder binding if bulky substituents are present .
  • Pyrimidine Ketone : The 7-keto group participates in resonance stabilization and can act as a hydrogen-bond acceptor .

Advanced Question: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, enzyme batches, buffer pH) to minimize variability .
  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays, or validate enzyme inhibition using SPR and enzymatic activity assays .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing isobutyryl with acetyl or benzoyl groups) to isolate key pharmacophores .

Basic Question: What purification methods are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals (>95%) .

Advanced Question: How can computational methods predict the compound’s metabolic stability?

Methodological Answer:

  • In Silico Tools : Use SwissADME or MetaCore to predict cytochrome P450 interactions and metabolic hotspots (e.g., oxidation of the triazole ring) .
  • MD Simulations : Simulate liver microsomal environments to assess hydrolysis of the isobutyryl group .

Basic Question: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the triazole ring .
  • Stability Tests : Monitor degradation via HPLC every 6 months; degradation products often include hydrolyzed keto derivatives .

Advanced Question: How can researchers design derivatives to improve solubility without compromising activity?

Methodological Answer:

  • Prodrug Strategies : Introduce phosphate or PEG groups at the 7-keto position to enhance aqueous solubility .
  • Salt Formation : Prepare hydrochloride or mesylate salts using HCl or methanesulfonic acid in dichloromethane .

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